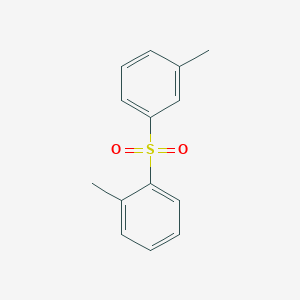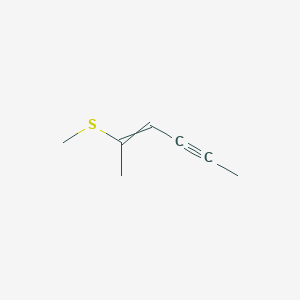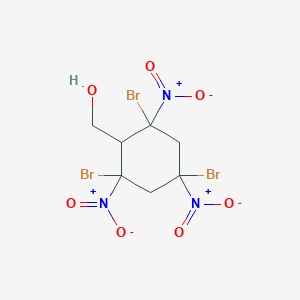
4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane is a synthetic organic compound that belongs to the class of oxazepanes Oxazepanes are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane typically involves multi-step organic reactions. One possible route could be:
Formation of the Oxazepane Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of Substituents: The benzyl, chlorophenyl, and phenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Phenyl-1,4-oxazepane: Lacks the benzyl and chlorophenyl groups.
4-Benzyl-1,4-oxazepane: Lacks the phenyl and chlorophenyl groups.
7-(3-Chlorophenyl)-1,4-oxazepane: Lacks the benzyl and phenyl groups.
Uniqueness
4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane is unique due to the presence of all three substituents, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
Numéro CAS |
60162-92-7 |
|---|---|
Formule moléculaire |
C24H24ClNO |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
4-benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane |
InChI |
InChI=1S/C24H24ClNO/c25-23-13-7-12-22(18-23)24(21-10-5-2-6-11-21)14-15-26(16-17-27-24)19-20-8-3-1-4-9-20/h1-13,18H,14-17,19H2 |
Clé InChI |
QHCIOPVVJMUJHU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCOC1(C2=CC=CC=C2)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)
![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)





![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)


